molecular formula C12H14Cl2N4 B099334 5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine hydrochloride CAS No. 19085-09-7

5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine hydrochloride

Cat. No. B099334
CAS RN: 19085-09-7
M. Wt: 285.17 g/mol
InChI Key: JZCLIFPQURTYFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. These reactions are often carried out in a laboratory setting, and the process can be complex and require a deep understanding of chemistry .


Molecular Structure Analysis

The molecular structure of a compound is determined using various spectroscopic techniques, such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and studying the products of these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with other compounds. These properties can be determined through a variety of laboratory techniques .

Safety And Hazards

The safety and hazards of a compound are typically determined through toxicological studies. This can include studying the compound’s effects on cells or organisms, and determining its LD50 (the lethal dose that kills 50% of the test population) .

properties

IUPAC Name

5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4.ClH/c1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7;/h3-6H,2H2,1H3,(H4,14,15,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCLIFPQURTYFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172592
Record name 5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine hydrochloride

CAS RN

19085-09-7
Record name 2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19085-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimethamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019085097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.897
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRIMETHAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDZ9T27VWT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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